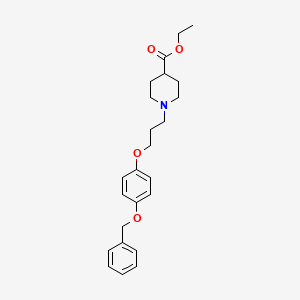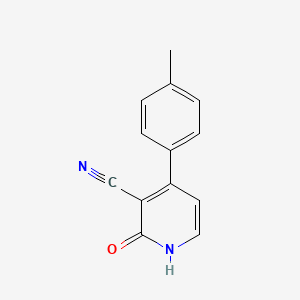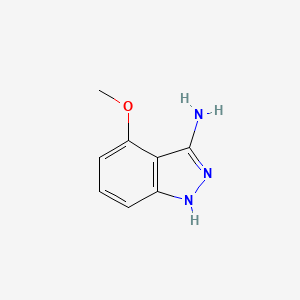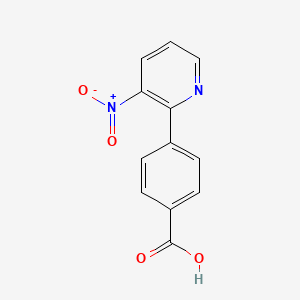
1-(3-(4-(苄氧基)苯氧基)丙基)哌啶-4-甲酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate, also known as E-BPCP, is an organic compound with a variety of pharmacological applications. It is a synthetic compound with a unique chemical structure that enables it to interact with a variety of biological targets. E-BPCP has been used in a range of research and clinical studies, as it has the ability to modulate the activity of various receptors and enzymes.
科学研究应用
在材料科学中的共聚
1-(3-(4-(苄氧基)苯氧基)丙基)哌啶-4-甲酸乙酯已被用于新型共聚物的合成。Kharas等人(2013)探索了它在合成为与苯乙烯共聚的氧环取代的2-氰基-3-苯基-2-丙烯酸乙酯中的应用。该过程涉及哌啶催化的Knoevenagel缩合,导致具有不同组成和结构性质的共聚物(Kharas等人,2013)。
有机合成中的微生物还原
在有机合成领域,该化合物已被用作微生物还原的底物。郭等人(2006)的一项研究表明,假丝酵母和甲醇毕赤酵母对1-苄基-3-氧代哌啶-4-甲酸乙酯的微生物还原产生了具有高非对映选择性和对映选择性的特定羟基酯(郭等人,2006)。
化学合成中的膦催化环化
该化合物还参与膦催化的环化过程。朱等人(2003)报道了2-甲基-2,3-丁二烯酸乙酯在与N-甲苯磺酰亚胺的[4 + 2]环化反应中,生成四氢吡啶衍生物。此类反应在合成高度官能化的有机化合物中至关重要(朱等人,2003)。
SSRI类似物的合成
在药物化学中,该化合物的衍生物已被合成,作为潜在的抗抑郁剂。库马尔等人(2004)合成了在结构上类似于选择性血清素再摄取抑制剂(SSRI)的化合物,探索了它们的抗抑郁活性(库马尔等人,2004)。
安全和危害
The compound is labeled with the signal word “Warning” and has hazard statements H302, H312, H332 . These indicate that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用机制
Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate, also known as ethyl 1-[3-(4-phenylmethoxyphenoxy)propyl]piperidine-4-carboxylate, is a chemical compound with the molecular formula C24H31NO4
Pharmacokinetics
The compound’s physicochemical properties such as its molecular weight (39751 g/mol) , LogP (5.00) , and water solubility (0.8384 mg/L at 25°C) can provide some insights. These properties suggest that the compound might have good membrane permeability but low water solubility, which could impact its absorption and distribution in the body.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, its low water solubility might limit its efficacy in aqueous environments.
生化分析
Biochemical Properties
Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor . This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.
Cellular Effects
Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate specific signaling pathways that lead to changes in gene expression, resulting in altered cellular behavior . Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the rate of metabolic reactions.
Molecular Mechanism
The molecular mechanism of action of Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound binds to the active site of enzymes, either blocking substrate access or facilitating the catalytic process . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged activation or inhibition of specific pathways.
Dosage Effects in Animal Models
The effects of Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, toxic or adverse effects can occur at high doses, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall efficacy and toxicity, making it essential to study these aspects in detail.
Subcellular Localization
Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate exhibits specific subcellular localization patterns that influence its activity and function . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. This localization is critical for its interaction with target biomolecules and its overall biochemical effects.
属性
IUPAC Name |
ethyl 1-[3-(4-phenylmethoxyphenoxy)propyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4/c1-2-27-24(26)21-13-16-25(17-14-21)15-6-18-28-22-9-11-23(12-10-22)29-19-20-7-4-3-5-8-20/h3-5,7-12,21H,2,6,13-19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEBYRNNEXXTCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594808 |
Source


|
| Record name | Ethyl 1-{3-[4-(benzyloxy)phenoxy]propyl}piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937602-27-2 |
Source


|
| Record name | Ethyl 1-{3-[4-(benzyloxy)phenoxy]propyl}piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(4-Chlorophenoxy)-5-nitrophenyl]methanol](/img/structure/B1320547.png)



![{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane](/img/structure/B1320559.png)


![Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate](/img/structure/B1320567.png)

![6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1320570.png)
![Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate](/img/structure/B1320573.png)
